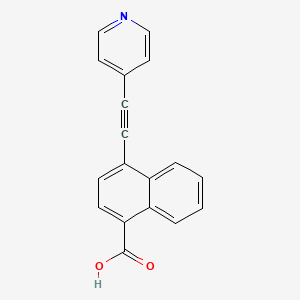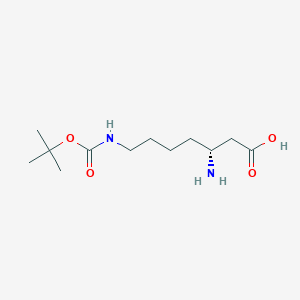
4-(Pyridin-4-ylethynyl)-1-naphthoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Pyridin-4-ylethynyl)-1-naphthoic acid is an organic compound that features a naphthalene ring substituted with a pyridine ring via an ethynyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-4-ylethynyl)-1-naphthoic acid typically involves the following steps:
Sonogashira Coupling Reaction: This reaction is used to form the ethynyl linkage between the pyridine and naphthalene rings.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Sonogashira coupling reaction under optimized conditions to ensure high yield and purity. This may include the use of continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(Pyridin-4-ylethynyl)-1-naphthoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethynyl linkage to an ethylene or ethane linkage.
Substitution: The naphthoic acid moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are used under controlled conditions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Ethylene or ethane derivatives.
Substitution: Nitrated or halogenated derivatives of the naphthoic acid moiety.
Aplicaciones Científicas De Investigación
4-(Pyridin-4-ylethynyl)-1-naphthoic acid has several scientific research applications:
Materials Science: The compound can be used in the synthesis of organic semiconductors and conductive polymers due to its conjugated system.
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Mecanismo De Acción
The mechanism of action of 4-(Pyridin-4-ylethynyl)-1-naphthoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The ethynyl linkage and aromatic rings allow for π-π interactions and hydrogen bonding, which are crucial for its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4-(Pyridin-4-ylethynyl)benzoic acid: Similar structure but with a benzoic acid moiety instead of a naphthoic acid moiety.
3,5-bis(2,2′-bipyridin-4-ylethynyl)benzoic acid: Contains multiple pyridine rings and is used in the synthesis of dendritic analogues for dye-sensitized solar cells.
Uniqueness
4-(Pyridin-4-ylethynyl)-1-naphthoic acid is unique due to its combination of a naphthalene ring and a pyridine ring linked by an ethynyl group. This structure provides a unique set of electronic and steric properties that can be exploited in various applications, particularly in the design of new materials and pharmaceuticals.
Propiedades
IUPAC Name |
4-(2-pyridin-4-ylethynyl)naphthalene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO2/c20-18(21)17-8-7-14(15-3-1-2-4-16(15)17)6-5-13-9-11-19-12-10-13/h1-4,7-12H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASKEXLSRIQFNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2C(=O)O)C#CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![9-Chlorospiro[benzo[c]fluorene-7,9'-fluorene]](/img/structure/B8247882.png)

![[(Azepan-4-yl)methyl]dimethylamine dihydrochloride](/img/structure/B8247898.png)
![8-Thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one;hydrochloride](/img/structure/B8247901.png)

![4-Bromo-7-(5'-hexyl-[2,2'-bithiophen]-5-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B8247920.png)




![2-(3',5'-Difluoro-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8247957.png)

![6-(tert-Butyl)-N-(o-tolyl)dibenzo[b,d]furan-4-amine](/img/structure/B8247969.png)

